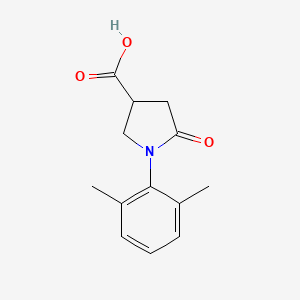

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

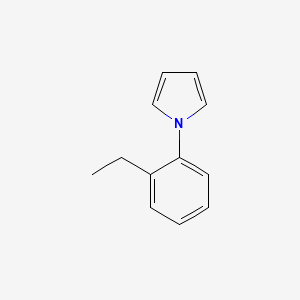

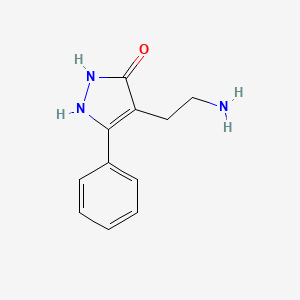

The synthesis of carboxylic acid derivatives often involves multi-step reactions, including the formation of intermediates such as nitriles, esters, and amides. For instance, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves the hydrolysis of corresponding nitriles, which are prepared by reacting sodium enolates with cyanoacetamide . Similarly, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids is achieved through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of carboxylic acid derivatives is often confirmed using spectroscopic methods such as NMR, UV-Visible, FT-IR, and X-ray crystallography. For example, the structure of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized using these techniques, and its properties were evaluated using quantum chemical calculations . The crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved by X-ray diffraction . These methods could be applied to determine the molecular structure of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Chemical Reactions Analysis

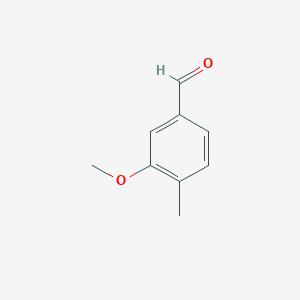

Carboxylic acid derivatives can undergo various chemical reactions, including functionalization, esterification, and photodeprotection. For instance, 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid reacts with 2,3-diaminopyridine to form different products depending on the reaction conditions . The 2,5-dimethylphenacyl chromophore has been proposed as a photoremovable protecting group for carboxylic acids, which can be deprotected upon irradiation . These reactions could be relevant to the functionalization and protection strategies for "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The hypoglycemic potency of various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids was found to be dependent on the substituents at the 6-position . The photoreleasable protecting group's efficiency is affected by the solvent used during photolysis . These findings suggest that the physical and chemical properties of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" would be influenced by its dimethylphenyl substituent and the pyrrolidine ring structure.

科学的研究の応用

Photoreactive Protecting Groups

Studies have introduced the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This approach leverages direct photolysis to release carboxylic acids from their esters in high yields, a technique valuable for synthetic organic chemistry and biochemistry (Klan, Zabadal, & Heger, 2000). Similarly, the photodeprotection of 2,5-dimethylphenacyl (DMP) esters has been thoroughly investigated for its efficiency and potential applications in creating "caged compounds" (M. Zabadal, A. P. Pelliccioli, P. Klán, & J. Wirz, 2001).

Heterocyclic Chemistry and Organic Synthesis

Research into 5-arylisoxazole-3-carboxylic acids and their transformation into hydroxamic acids, which rearrange to form 1,2,5-oxadiazoles, highlights the versatility of dimethylphenyl-substituted compounds in synthesizing heterocyclic structures (V. Potkin, S. K. Petkevich, A. Lyakhov, & L. Ivashkevich, 2012). Another example includes the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, showcasing the application in generating novel oxadiazole derivatives (V. Potkin, S. K. Petkevich, & P. Kurman, 2009).

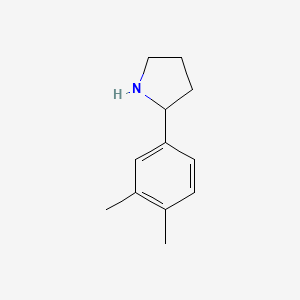

Anticancer and Antimicrobial Agents

A study on the synthesis of 5-oxopyrrolidine derivatives revealed their promising anticancer and antimicrobial activity, especially against A549 cells and multidrug-resistant Staphylococcus aureus strains. This work underscores the therapeutic potential of these compounds in addressing cancer and antibiotic resistance (Karolina Kairytė et al., 2022).

Supramolecular Chemistry

Research into the crystal engineering of supramolecular assemblies using carboxylic acids demonstrates the structural diversity achievable with dimethylphenyl compounds. These studies provide insights into the design principles for creating materials with specific properties (K. Arora & V. Pedireddi, 2003).

将来の方向性

特性

IUPAC Name |

1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-4-3-5-9(2)12(8)14-7-10(13(16)17)6-11(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQUYSCBXNYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406252 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63674-48-6 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)